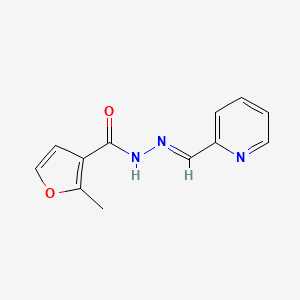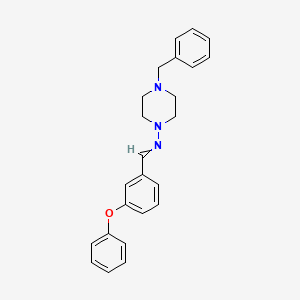![molecular formula C24H19BrClN5OS B11672004 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1E)-1-(3-Bromphenyl)ethyliden]-2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist eine komplexe organische Verbindung mit der Summenformel C24H19BrClN5OS. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, eine Bromphenylgruppe und eine Chlorphenylgruppe umfasst. Aufgrund ihrer potenziellen biologischen Aktivität wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N'-[(1E)-1-(3-Bromphenyl)ethyliden]-2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Hydrazids: Dieser Schritt beinhaltet die Reaktion von Essigsäurehydrazid mit einem geeigneten Aldehyd oder Keton, um das entsprechende Hydrazon zu bilden.
Cyclisierung: Das Hydrazon wird dann mit einem geeigneten Reagenz cyclisiert, um den Triazolring zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Dazu könnte die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Synthesegeräten gehören, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N'-[(1E)-1-(3-Bromphenyl)ethyliden]-2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Sie kann reduziert werden, um Hydrazinderivate zu bilden.
Substitution: Die Bromphenyl- und Chlorphenylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie N-Bromsuccinimid (NBS) oder N-Chlorsuccinimid (NCS).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation beispielsweise Oxide entstehen, während bei der Reduktion Hydrazinderivate entstehen können.
Wissenschaftliche Forschungsanwendungen
N'-[(1E)-1-(3-Bromphenyl)ethyliden]-2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum zu untersuchen.
Industrie: Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N'-[(1E)-1-(3-Bromphenyl)ethyliden]-2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Triazolring und die Phenylgruppen spielen eine entscheidende Rolle bei seiner Bindung an Enzyme oder Rezeptoren, wodurch ihre Aktivität moduliert wird. Die genauen Pfade und Zielstrukturen hängen von dem jeweiligen biologischen Kontext ab, in dem die Verbindung eingesetzt wird.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromophenyl and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the phenyl groups play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(1E)-1-(4-Bromphenyl)ethyliden]-2-{[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid
- N'-[(1E)-(4-Bromphenyl)methyliden]-2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid
- N'-[(1E)-(2-Bromphenyl)methyliden]-2-{[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid
Einzigartigkeit
N'-[(1E)-1-(3-Bromphenyl)ethyliden]-2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid zeichnet sich durch seine spezifische Anordnung von funktionellen Gruppen aus, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Kombination eines Triazolrings mit Bromphenyl- und Chlorphenylgruppen macht ihn besonders interessant für die Forschung in der pharmazeutischen Chemie und Materialwissenschaften.
Eigenschaften
Molekularformel |
C24H19BrClN5OS |
|---|---|
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN5OS/c1-16(18-8-5-9-19(25)14-18)27-28-22(32)15-33-24-30-29-23(17-6-3-2-4-7-17)31(24)21-12-10-20(26)11-13-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChI-Schlüssel |
RQPZOWCEARMAMH-JVWAILMASA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)



![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)


![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)

